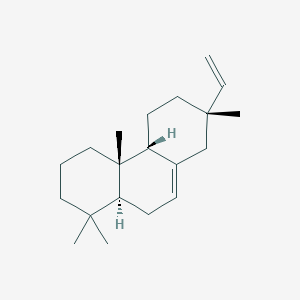

Syn-isopimara-7,15-diene

描述

Structure

3D Structure

属性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC 名称 |

(2S,4aR,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17+,19+,20-/m1/s1 |

InChI 键 |

VCOVNILQQQZROK-LCLWPZTBSA-N |

手性 SMILES |

C[C@@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |

规范 SMILES |

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |

产品来源 |

United States |

Biosynthetic Pathways and Enzymology of Syn Isopimara 7,15 Diene

Elucidation of the Syn-isopimara-7,15-diene Biosynthetic Route

The journey to understanding the formation of this compound has involved identifying its starting material and tracing the flow of metabolites, as well as dissecting the specific chemical transformations that occur.

Precursor Identification and Metabolic Flux

The universal precursor for diterpenoid biosynthesis is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). iastate.edu Terpenes are synthesized through two main pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidic methylerythritol 4-phosphate (MEP) pathway. uni-halle.de While these pathways were once thought to be distinct, there is evidence of interaction and crosstalk between them. uni-halle.deuni-halle.de The biosynthesis of labdane-related diterpenoids (LRDs), a large class of natural products that includes this compound, begins with the bicyclization of GGPP. iastate.edupnas.org This initial step is catalyzed by class II diterpene cyclases, also known as copalyl diphosphate synthases (CPSs), which convert the linear GGPP into a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. pnas.org

Specifically for this compound, the direct precursor is syn-copalyl diphosphate (syn-CPP). researchgate.netnih.govnih.gov This was demonstrated in rice, where the class II diterpene synthase OsCPS4 produces syn-CPP, which is then utilized by a class I diterpene synthase to form syn-pimara-7,15-diene, a closely related compound. nih.govcjnmcpu.com The production of this compound has also been observed in engineered E. coli expressing specific diterpene synthases and supplied with syn-CPP. researchgate.netoup.com

Metabolic flux analysis, often using techniques like 13C labeling, helps to quantify the flow of metabolites through these pathways. uni-halle.dewustl.edu Such studies have been crucial in understanding the regulation of terpene biosynthesis and the contribution of different pathways to the final product yield. uni-halle.dewustl.edu For instance, in peppermint, flux analysis has shown that the MVA pathway can contribute to the biosynthesis of monoterpenes, which are typically associated with the plastidial pathway, highlighting the metabolic crosstalk. uni-halle.de

Intermediates and Reaction Mechanisms

The formation of this compound from syn-CPP is a multi-step process involving carbocationic intermediates, characteristic of terpene cyclase reactions. iastate.edursc.org The biosynthesis of pimarane-type diterpenoids, in general, proceeds through a series of cyclization and rearrangement reactions. nih.gov

The class II diterpene cyclases initiate the cyclization of GGPP through a protonation-initiated mechanism. iastate.edu This involves a catalytic DxDD motif within the enzyme's active site. nih.gov The reaction proceeds through a labda-13-en-8-yl+ intermediate, which is then quenched by deprotonation to form the various stereoisomers of labdadienyl/copalyl diphosphate. iastate.edu

Following the formation of syn-CPP by a class II synthase, a class I diterpene synthase takes over. researchgate.netnih.gov Class I synthases catalyze the ionization of the diphosphate group from the CPP substrate, generating a carbocation that undergoes further cyclization and rearrangement. rsc.org In the case of pimarane (B1242903) and isopimarane (B1252804) biosynthesis, the cyclization mechanisms proceed through an isopimara-15-en-8-yl cationic intermediate. rsc.orgnih.gov The ultimate structure of the final diterpene product is determined by how this carbocationic intermediate is stabilized and the specific deprotonation steps that follow. researchgate.netnih.gov For this compound, the specific class I synthase guides the cyclization and deprotonation of the syn-CPP-derived carbocation to yield the final tricyclic structure with double bonds at the 7,8 and 15,16 positions. ebi.ac.uk

Characterization of this compound Synthase (SIS)

The key enzyme responsible for the final cyclization step in the biosynthesis of this compound is this compound synthase (SIS). This enzyme belongs to the class I diterpene synthase family. researchgate.netnih.gov

Enzymatic Catalysis and Stereoselectivity

This compound synthase exhibits remarkable substrate specificity and stereoselectivity. Functional characterization of OsDTS2 from rice, a syn-pimara-7,15-diene synthase, demonstrated that it is specific for syn-CPP and does not show activity with GGPP or ent-CPP. nih.gov This high degree of stereoselectivity ensures the formation of the correct pimarane skeleton. nih.gov

The catalytic mechanism of class I diterpene synthases involves the heterolytic cleavage of the C-OPP bond of the substrate, facilitated by the binding of magnesium ions to conserved aspartate-rich motifs like DDXXD. rsc.org This generates a carbocation that is then guided through a series of cyclizations and rearrangements within the enzyme's active site. researchgate.netnih.gov The final deprotonation step terminates the reaction and releases the final diterpene product. iastate.edu The specific product outcome is controlled by the precise architecture of the active site, which stabilizes specific carbocation intermediates and facilitates specific deprotonation events. researchgate.netnih.gov For example, the enzyme from Picea abies, isopimaradiene synthase (Iso), exclusively produces isopimara-7,15-diene (B154818). pnas.org

Site-Directed Mutagenesis and Mechanistic Insights

Site-directed mutagenesis has been a powerful tool for probing the structure-function relationships of diterpene synthases and understanding the molecular basis of their catalytic mechanisms and product specificity. researchgate.netiastate.edursc.orgnih.gov By altering specific amino acid residues within the active site, researchers can investigate their roles in substrate binding, carbocation stabilization, and deprotonation.

For instance, studies on abietadiene synthase from Abies grandis (AgAS) have shown that a single amino acid substitution (A723S) can switch the enzyme's product profile from predominantly abietadienes to pimaradienes. rsc.orgacs.org This is attributed to the introduced serine residue stabilizing the isopimara-15-en-8-yl+ intermediate through a dipole-cation interaction, which "short-circuits" the reaction. nih.gov Similarly, mutagenesis studies on two class I diterpene synthases, Sat1646 and Stt4548, which produce isopimara-8,15-diene, have revealed the distinct structural bases for their catalysis. researchgate.netnih.gov Mutations in Sat1646 (V84G, Y183F, and Y288F) led to the production of isopimaradiene isomers with different double bond positions, indicating alternative deprotonation mechanisms. nih.gov

In the context of syn-pimaradiene (B1259439) biosynthesis, mutagenesis of a histidine residue in various class II diterpene cyclases, thought to act as a catalytic base for deprotonation, resulted in the incorporation of water into the reaction, forming copal-8-ol diphosphate isomers. iastate.edu This provided insight into the role of specific residues in the final deprotonation step. iastate.edu

Genetic Basis of this compound Production

The biosynthesis of this compound is rooted in the expression of specific genes that encode the necessary enzymes. The discovery and characterization of these genes have been pivotal in understanding how organisms produce this compound.

The key enzyme responsible for the synthesis of this compound is this compound synthase (SIS). In rice (Oryza sativa), this enzyme is designated as OsDTS2 (also known as OsKSL4) and was identified through a functional genomics approach. iastate.edumdpi.com It catalyzes the conversion of syn-copalyl diphosphate (syn-CPP) into syn-pimara-7,15-diene, the direct precursor to the momilactone phytoalexins. iastate.edu Notably, OsDTS2 is stereoselective, specifically acting on syn-CPP and not on geranylgeranyl diphosphate (GGPP) or ent-copalyl diphosphate (ent-CPP). iastate.edu

In the plant Vitex agnus-castus, a this compound synthase, VacTPS6, has also been identified and shown to accept syn-CPP as a substrate. researchgate.net Similarly, in maize (Zea mays), the kaurene synthase-like4 enzyme (ZmKSL4) demonstrates activity with syn-CPP, leading to the formation of this compound, among other related diterpenes. oup.comoup.com

Bacterial synthases have also been identified. For instance, the class I diterpene synthase Sat1646 from Salinispora sp. can utilize syn-CPP to produce a variety of syn-isopimaradiene and pimaradiene analogs, including syn-isopimara-7(8),15-diene. nih.govresearchgate.net

The identification of these genes has often been accomplished by searching transcriptome databases and subsequent functional characterization through expression in microbial or plant systems. ebi.ac.ukoup.com

Table 1: Identified this compound Synthase Genes

| Gene Name | Organism | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| OsDTS2 (OsKSL4) | Oryza sativa (Rice) | syn-CPP | syn-pimara-7,15-diene | iastate.edumdpi.com |

| VacTPS6 | Vitex agnus-castus | syn-CPP | This compound | researchgate.net |

| ZmKSL4 | Zea mays (Maize) | syn-CPP | This compound, syn-pimara-7,15-diene, syn-pimara-9(11),15-diene | oup.comoup.com |

The production of this compound and related diterpenoids is tightly controlled at the transcriptional level. The expression of the synthase genes is often induced by specific environmental cues, particularly those related to plant defense.

In rice, the transcription of the OsDTS2 gene is a critical regulatory point. iastate.edu Its mRNA levels are upregulated in leaves under conditions that stimulate the biosynthesis of phytoalexins, such as UV irradiation or treatment with fungal elicitors. iastate.eduiastate.edu This indicates that the gene is part of a defense response mechanism. Conversely, OsDTS2 is constitutively expressed in roots, where momilactones, derived from syn-pimara-7,15-diene, act as allelochemicals. iastate.edu This differential regulation highlights the dual role of these compounds in plant ecology.

The regulation of diterpene synthase genes often involves transcription factors that bind to specific DNA sequences in the promoter regions of these genes, acting as molecular switches. mdpi.com These transcription factors respond to various stimuli, including pathogen attack and phytohormones like jasmonic acid, orchestrating the timely production of defense compounds. researchgate.net In maize, the expression of ZmAN2 and ZmKSL4, the genes responsible for dolabralexin biosynthesis (which can involve this compound intermediates), is upregulated in response to fungal pathogens and oxidative stress. oup.com

Analysis of gene expression provides insights into the tissues and conditions under which this compound is produced. In rice, as mentioned, OsDTS2 expression is induced in leaves by stressors and is constitutively present in roots. iastate.edu This tissue-specific expression pattern aligns with the different defensive and allelopathic roles of the resulting diterpenoids.

In celery (Apium graveolens), while not specifically for this compound, studies on the terpene synthase (TPS) gene family show that most AgTPS genes are differentially expressed in various tissues, indicating that terpene biosynthesis is highly regulated spatially. frontiersin.org This principle of tissue-specific expression is a common theme in the biosynthesis of specialized metabolites across the plant kingdom. researchgate.net

In fungi of the genus Trichoderma, the expression of terpene synthase genes is influenced by environmental conditions such as nutrient availability and salt stress, suggesting that the production of terpenoids is closely linked to the fungus's interaction with its environment. mdpi.com

In bread wheat (Triticum aestivum), the genes responsible for producing isopimara-7,15-diene derivatives are found in biosynthetic gene clusters (BGCs) that are induced by pathogens. pnas.orguea.ac.uk This co-expression of genes within a cluster ensures the coordinated production of the enzymes needed for a complete biosynthetic pathway. biorxiv.org Although this example pertains to the normal-CPP derived isopimaradiene, the principle of clustered and co-regulated genes is relevant to diterpenoid biosynthesis in general, including that of this compound in organisms like rice where functional clustering of terpene synthases is observed. iastate.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| syn-pimara-7,15-diene |

| syn-copalyl diphosphate |

| geranylgeranyl diphosphate |

| ent-copalyl diphosphate |

| momilactone |

| syn-isopimara-7(8),15-diene |

| syn-pimara-9(11),15-diene |

| isopimara-7,15-diene |

Advanced Structural Analysis and Conformational Studies of Syn Isopimara 7,15 Diene

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic methods provides a comprehensive view of the molecular framework of syn-isopimara-7,15-diene, confirming its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.net Through various NMR experiments, the carbon skeleton and the placement of hydrogen atoms can be determined with high precision.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information. The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations correspond to the number of protons, and the coupling patterns (splitting) indicate adjacent protons. For this compound, characteristic signals include those for the vinyl group protons and the olefinic proton on the tricyclic core. researchgate.net

The ¹³C NMR spectrum provides the number of unique carbon atoms and their chemical shifts indicate their functional type (e.g., sp³, sp², quaternary). researchgate.net The DEPT (Distortionless Enhancement by Polarization Transfer) experiment further distinguishes between CH, CH₂, and CH₃ groups. pharm.or.jp

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for linking different fragments of the molecule and assigning quaternary carbons. pharm.or.jpfrontiersin.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. researchgate.netpharm.or.jpfrontiersin.org

Published NMR data for syn-pimara-7,15-diene, a closely related stereoisomer, provides a reference for the expected chemical shifts. researchgate.netresearchgate.net For instance, the analysis of uniformly ¹³C-labeled syn-pimara-7,15-diene has provided detailed two-dimensional ¹³C NMR spectra, confirming the carbon framework. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isopimarane (B1252804) Skeletons (Note: This table is a composite based on general features of isopimarane diterpenes and may not represent the exact values for this compound. Specific shifts can vary with substitution and stereochemistry.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm), Multiplicity, J (Hz) |

| 7 | ~120-140 | Olefinic proton |

| 15 | ~145-150 | dd, J ≈ 17, 11 Hz |

| 16 | ~110-115 | m |

| 17 (Me) | ~20-25 | s |

| 18 (Me) | ~15-35 | s |

| 19 (Me) | ~15-35 | s |

| 20 (Me) | ~15-25 | s |

Data compiled from general knowledge of isopimarane diterpenes. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can determine the precise molecular formula, C₂₀H₃₂. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like diterpenes. acs.org In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak [M]⁺ and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure. researchgate.net For isopimarane diterpenes, common fragmentation pathways include the retro-Diels-Alder (RDA) reaction, which is induced by the presence of a double bond in the C-ring, and the loss of methyl groups. nih.govnih.gov

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is another valuable technique, particularly for studying non-volatile derivatives or for detailed fragmentation analysis. nih.govresearchgate.net In ESI-MS/MS, a specific ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions can help to elucidate the structure. For instance, the presence and position of hydroxyl or carbonyl groups on the isopimarane skeleton significantly influence the fragmentation pathways. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental MS data to rationalize the observed fragmentation mechanisms. nih.govnih.gov

While NMR and MS provide the most detailed structural information, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations for sp³ hybridized carbons (alkanes) just below 3000 cm⁻¹.

C-H stretching vibrations for sp² hybridized carbons (alkenes) just above 3000 cm⁻¹.

C=C stretching vibrations for the double bonds in the range of 1680-1640 cm⁻¹.

C-H bending vibrations for the vinyl group, typically showing characteristic absorptions around 990 cm⁻¹ and 910 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, which contains non-conjugated double bonds, strong absorption is not expected in the typical UV-Vis range (200-800 nm). The isolated double bonds would have a π -> π* transition that occurs at wavelengths below 200 nm. Therefore, UV-Vis spectroscopy is less informative for the basic structure of this compound itself but would be sensitive to the introduction of conjugated systems or chromophoric functional groups.

Stereochemical Assignment and Chirality Determination

The isopimarane skeleton contains several chiral centers, leading to a number of possible stereoisomers. nih.gov The syn configuration refers to the specific stereochemistry at the A/B ring junction. The absolute configuration of this compound and its derivatives is crucial for its biological activity.

The relative stereochemistry is often determined using 2D NMR techniques like NOESY and ROESY, which identify protons that are close to each other in space. researchgate.netpharm.or.jp For example, correlations between the methyl groups and specific protons on the ring system can define their relative orientations (axial or equatorial) and the cis or trans fusion of the rings. frontiersin.org

Determining the absolute configuration is more challenging and often requires additional methods:

X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. mdpi.comresearchgate.net

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule. Comparison of experimental CD spectra with those predicted by computational methods (like time-dependent DFT) can be used to assign the absolute configuration. frontiersin.org

Chemical Correlation: The absolute configuration can also be established by chemically converting the unknown compound into a compound of known absolute stereochemistry, or vice versa. pharm.or.jp

For example, the absolute configuration of some isopimarane diterpenes has been confirmed by comparing their experimental and calculated Electronic Circular Dichroism (ECD) spectra. frontiersin.org The total synthesis of stereoisomers like (±)-3β-hydroxy-9β-pimara-7,15-diene, a putative biosynthetic intermediate of momilactones, also helps to confirm stereochemical assignments. researchgate.net

Computational Approaches to Conformational Landscape Analysis

Computational chemistry provides powerful tools to explore the conformational flexibility of molecules like this compound. acgpubs.org The tricyclic ring system is not rigid and can exist in various conformations that are in equilibrium. Understanding this conformational landscape is important as the biological activity of a molecule can depend on its ability to adopt a specific shape to fit into a receptor or enzyme active site.

Initial conformational searches are often performed using molecular mechanics (MM) methods, which are computationally less expensive. acgpubs.org These searches can identify a set of low-energy conformers. The geometries of these low-energy conformers are then typically re-optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to obtain more reliable relative energies. acgpubs.org

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides insights into the conformational dynamics and flexibility of this compound in different environments (e.g., in a vacuum, in a solvent, or interacting with a biological macromolecule). nih.gov

MD simulations can be used to:

Explore the conformational space more extensively than static calculations, identifying the most populated conformational states and the energy barriers between them.

Simulate the interaction of this compound with biological targets like proteins, providing insights into binding modes and affinities. nih.gov

Calculate various properties that depend on the dynamic nature of the molecule.

For diterpenes, MD simulations have been used to investigate possible substrate entry and product egress routes in enzymes and to analyze conformational dynamics of ligand-protein complexes. researchgate.net These simulations can reveal how the flexibility of both the ligand and the protein contribute to the binding process.

Quantum Chemical Calculations for Isopimarane Conformations

Quantum chemical calculations have emerged as a powerful tool in the structural elucidation and conformational analysis of complex natural products, including isopimarane diterpenes like this compound. These computational methods allow for the investigation of molecular geometries, relative energies of different conformers, and the prediction of various spectroscopic properties, providing insights that are often complementary to experimental data.

The conformational flexibility of the tricyclic isopimarane skeleton, which consists of fused six-membered rings, is a key determinant of its chemical and biological properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to explore the potential energy surface of these molecules and identify the most stable low-energy conformations.

A common approach involves an initial conformational search using molecular mechanics methods to generate a set of plausible structures. These structures are then subjected to geometry optimization and energy minimization at a higher level of theory, such as DFT. The B3LYP functional combined with a basis set like 6-31G(d) is frequently used for such calculations, sometimes including solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.govnih.gov

Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic data. For instance, after obtaining the optimized geometries of the most stable conformers, their respective NMR chemical shifts and coupling constants can be calculated. These theoretical values can then be compared with experimental NMR data to confirm the structure and stereochemistry of the molecule. nih.gov Similarly, theoretical calculations of electronic circular dichroism (ECD) spectra are crucial for determining the absolute configuration of chiral centers in newly isolated isopimarane diterpenoids. tandfonline.com

The study of reaction pathways and transition states is another area where quantum chemical calculations are applied. In the context of biosynthesis, these calculations can help elucidate the complex carbocationic rearrangements involved in the formation of the isopimarane skeleton from geranylgeranyl diphosphate (B83284). nih.govescholarship.org By mapping the energetic landscape of these reaction cascades, researchers can understand the factors that control the stereoselectivity and product specificity of the responsible terpene synthases. nih.gov

While specific, in-depth quantum chemical studies focusing solely on the conformational landscape of this compound are not extensively documented in dedicated publications, the methodologies are well-established within the broader study of isopimarane diterpenes. nih.govnih.gov The application of these computational techniques provides a detailed, atom-level understanding of the structure and energetics of this class of molecules.

Biological Activities and Mechanistic Investigations of Syn Isopimara 7,15 Diene

Antimicrobial Research Perspectives

The antimicrobial potential of isopimarane-type diterpenes has been a subject of scientific inquiry, suggesting that syn-isopimara-7,15-diene may also possess such properties.

Direct studies on the antifungal activity of pure this compound are not extensively documented in current literature. However, its formation is noted in organisms that produce antifungal compounds. For instance, in maize, this compound is a product of the terpene synthase ZmKLS4, but the antifungal activity assays in this context were performed on its downstream derivatives, the dolabralexins, which showed inhibitory effects against the fungal pathogens Fusarium verticillioides and Fusarium graminearum oup.com.

Research on a stereoisomer, ent-isopimara-7,15-diene, offers a perspective on potential activity. Transgenic Artemisia annua plants engineered to produce ent-isopimara-7,15-diene exhibited enhanced resistance to the pathogenic fungus Fusarium oxysporum researchgate.net. Leaf extracts from these plants significantly inhibited the growth of the fungus, suggesting that the presence of this diterpene contributes to the plant's defense mechanism researchgate.net. While this points to the potential of the isopimara-7,15-diene (B154818) scaffold, specific data on the syn- isomer's efficacy and its direct interactions with fungal targets remain areas for future investigation.

Similar to its antifungal profile, direct evidence for the antibacterial effects of this compound is scarce. However, studies on other isopimara-7,15-diene derivatives have revealed significant antibacterial activity, particularly against Gram-positive bacteria.

A comprehensive study evaluated a panel of natural and hemisynthetic isopimarane (B1252804) diterpenes, finding that certain derivatives of the isopimara-7,15-diene skeleton are potent antibacterial agents mdpi.com. Notably, 7,15-isopimaradien-19-ol demonstrated strong activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as vancomycin-resistant Enterococcus (VRE) strains mdpi.com. Its activity was among the highest of the compounds tested, with minimum inhibitory concentration (MIC) values as low as 6.76 µM against one S. aureus strain mdpi.com. The presence of a C-19 hydroxyl group was suggested to be important for this activity mdpi.com. Another related compound, 19-acetoxy-7,15-isopimaradien-3β-ol, also showed moderate activity against the tested microorganisms mdpi.com.

These findings suggest that the isopimara-7,15-diene scaffold is a promising backbone for the development of antibacterial agents. The specific contribution of the syn- configuration to this activity and the precise bacterial targets of these molecules are yet to be determined.

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 7,15-Isopimaradien-19-ol | S. aureus (ATCC 43866, MRSA) | 6.76 | mdpi.com |

| 7,15-Isopimaradien-19-ol | S. aureus (CIP 106760, MSSA) | 13.55 | mdpi.com |

| 7,15-Isopimaradien-19-ol | E. faecalis (ATCC 51299, VRE) | 54.14 | mdpi.com |

| 19-Acetoxy-7,15-isopimaradien-3β-ol | S. aureus (CIP 106760, MSSA) | 22.54 | mdpi.com |

| 19-Acetoxy-7,15-isopimaradien-3β-ol | E. faecalis (ATCC 51299, VRE) | 45.07 | mdpi.com |

Anti-inflammatory Research Perspectives

The potential for isopimarane diterpenes to act as anti-inflammatory agents has been explored, with studies pointing towards mechanisms involving the modulation of key signaling pathways and enzymes.

There is no direct research available on the modulation of cellular signaling pathways by this compound. However, research into its isomers provides valuable insights. A study on isopimara-8(9),15-diene diterpenoids (kaempulchraols B-D), isolated from Kaempferia pulchra, identified these compounds as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway nih.gov. These compounds were shown to inhibit the NF-κB-mediated transactivation of a luciferase reporter gene in RAW264.7 macrophage cells nih.gov. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. This suggests that the isopimarane skeleton may have the potential to interfere with this central inflammatory pathway.

The inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), is a hallmark of many anti-inflammatory drugs. While direct enzyme inhibition studies on this compound are lacking, related compounds have shown activity. The same isopimara-8(9),15-diene diterpenoids that inhibited NF-κB also suppressed the expression of COX-2, a key enzyme in prostaglandin (B15479496) synthesis, at an effective dose of 25 μM nih.gov.

Furthermore, synthetic derivatives of 18-nor-isopimara-7,15-dienes have demonstrated significant anti-inflammatory activity in in-vivo tests, although the specific enzymatic targets were not fully detailed researchgate.net. These collective findings indicate that the isopimarane scaffold, including potentially the this compound structure, warrants further investigation as a source of potential COX or other inflammatory enzyme inhibitors.

Other Bioactivity Explorations

Beyond antimicrobial and anti-inflammatory research, the broader bioactivity of the isopimarane class of compounds has been explored, with some studies focusing on cytotoxic effects against cancer cells.

Research on synthetic derivatives of 18-nor-4-(carboxyethyl)isopimara-7,15-diene revealed cytotoxicity against several human cancer cell lines researchgate.net. As shown in the table below, these compounds exhibited growth-inhibitory activity, with one of the most active derivatives showing a GI50 value of 6.3 µM against the MCF-7 breast cancer cell line researchgate.net. Another study on a different derivative, 7,15-isopimaradien-3β,19-diol, reported a mild antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 15 µM mdpi.com. Conversely, a more heavily functionalized isomer, isopimara-2-one-3-ol-8,15-diene, was found to be not significantly active when tested against ovarian cancer cell lines nih.gov.

These results indicate that the cytotoxic potential of the isopimara-7,15-diene core is highly dependent on the specific substitutions on the molecular scaffold. The bioactivity of the parent compound, this compound, in this context remains to be elucidated.

| Compound | Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| (E)-18-Nor-4-(carboxyethyl)-16-(2-carboxy-4-methoxyphenyl)isopimara-7,15-diene | MCF-7 (Breast Cancer) | 6.3 µM (GI50) | researchgate.net |

| (E)-18-Nor-4-(carboxyethyl)-16-(2-carboxy-4-methoxyphenyl)isopimara-7,15-diene | U-87 MG (Glioblastoma) | 7.1 µM (GI50) | researchgate.net |

| (E)-18-Nor-4-(carboxyethyl)-16-(2-carboxy-4-methoxyphenyl)isopimara-7,15-diene | DU 145 (Prostate Cancer) | 8.5 µM (GI50) | researchgate.net |

| 7,15-Isopimaradien-3β,19-diol | MDA-MB-231 (Breast Cancer) | 15 µM (IC50) | mdpi.com |

Insecticidal or Repellent Activities

While the broader class of diterpenes contains many compounds with known insecticidal properties, specific data on the insecticidal or repellent activities of this compound are not extensively documented in current literature. However, studies on related compounds and plant extracts rich in isopimaranes suggest a potential role. For instance, pimarane (B1242903) diterpenes like sphaeropsidin A have demonstrated insecticidal effects, including mosquito biting deterrence and larvicidal activity against Aedes aegypti. semanticscholar.org Other diterpene classes, such as briaranes, have also been noted for their insecticidal activities. researchgate.net The essential oil from Aeollanthus pubescens, a plant known to produce isopimarane diterpenes, has shown insecticidal effects against the malaria vector Anopheles gambiae. kib.ac.cn These findings suggest that the isopimarane skeleton may contribute to insecticidal activity, but direct testing of this compound is required to confirm this potential.

Plant Defense Responses and Allelopathy

This compound is a recognized intermediate in the biosynthesis of defense-related molecules in several plant species. Its production is often induced in response to biotic or abiotic stress, implicating it as a component of the plant's innate immune system.

In maize (Zea mays), the terpene synthase ZmKSL4 has been shown to convert syn-copalyl diphosphate (B83284) (syn-CPP) into multiple products, including this compound. oup.com Similarly, in the medicinal plant Vitex agnus-castus, the co-expression of two diterpene synthases, VacTPS3 and VacTPS6, results in the production of this compound. nih.govebi.ac.uk In bread wheat (Triticum aestivum), pathogen attack induces biosynthetic gene clusters that produce derivatives of the closely related isopimara-7,15-diene (derived from normal-CPP) as part of an orchestrated defense response. researchgate.net

While this compound itself is part of the defense machinery, the related compound syn-pimara-7,15-diene is a key precursor to a well-known class of allelochemicals in rice (Oryza sativa) called momilactones. researchgate.net Momilactones are phytoalexins that not only provide defense against pathogens like the rice blast fungus (Magnaporthe oryzae) but are also exuded from the roots to inhibit the growth of neighboring competitor plants. oup.com The biosynthesis of momilactones proceeds through the cyclization of Geranylgeranyl diphosphate (GGDP) to syn-pimara-7,15-diene, a reaction catalyzed by the enzymes OsCPS4 and OsKSL4. researchgate.netmdpi.com This highlights how subtle variations in the diterpene synthase products within the same plant family can lead to functionally distinct defense strategies, with this compound being a product in some defense pathways and a close relative serving as a precursor to potent allelochemicals in others.

Enzyme Inhibitory Activities (e.g., α-glucosidase, prolyl endopeptidase)

The isopimarane scaffold has been identified as a promising backbone for the development of various enzyme inhibitors.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com While there are no direct reports on this compound inhibiting this enzyme, several other isopimarane diterpenes have shown significant activity. For example, two isopimarane diterpenes isolated from the marine-derived fungus Epicoccum sp. HS-1 demonstrated potent α-glucosidase inhibitory activity, with one compound exhibiting an IC₅₀ value of 4.6 µM. mdpi.com This was noted as the first report of α-glucosidase inhibition by isopimarane diterpenes, suggesting that other members of this class, potentially including this compound, may also possess this activity. mdpi.com Studies on other diterpene classes have revealed that features like ortho-dihydroxyl groups can be important for activity. mdpi.com

Prolyl Endopeptidase (PEP) Inhibition: Prolyl endopeptidase (PEP), a serine protease, is implicated in the metabolism of proline-containing neuropeptides and is a target for drugs aimed at treating neurodegenerative disorders and cognitive decline. tandfonline.com A compound structurally very similar to this compound, isopimara-7,15-dien-19-oic acid , was isolated from the bulbs of Fritillaria imperialis. tandfonline.comnih.gov This diterpenoid, which features a carboxylic acid group at the C-4 position instead of a methyl group, showed dose-dependent inhibitory activity against PEP. tandfonline.com

| Compound | Source | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Isopimara-7,15-dien-19-oic acid | Fritillaria imperialis | 107.3 ± 2.19 | Bacitracin | 129.26 |

| Methyl isopimara-7,15-dien-19-oate | (Methylated derivative) | 277.98 ± 5.9 | Bacitracin | 129.26 |

The research demonstrated that the free carboxylic acid form was more potent than its methyl ester derivative, suggesting that the acidic group at C-19 plays a role in the interaction with the enzyme. tandfonline.com Given the structural similarity, this finding strongly suggests that the this compound scaffold is a viable starting point for designing PEP inhibitors.

Immunosuppressive Activities

A significant body of research points to the immunosuppressive potential of the isopimarane scaffold. frontiersin.orgmdpi.com Natural products with immunosuppressive activity are crucial for treating autoimmune diseases and preventing organ transplant rejection. nih.govnih.gov Several isopimarane and nor-isopimarane diterpenes, isolated primarily from fungi, have been shown to inhibit the proliferation of T and B lymphocytes, which are key cells in the adaptive immune response. nih.govresearchgate.net

For instance, a study on the endophytic fungus Ilyonectria robusta led to the isolation of five new isopimarane diterpenes. frontiersin.orgnih.gov Two of these compounds, Robustaditerpene C and Robustaditerpene E, displayed notable immunosuppressive effects. nih.govnih.gov Similarly, a series of 18- and 19-nor-isopimarane diterpenes (xylarinorditerpenes) from the fungus Xylaria longipes also showed activity against T and B cell proliferation. researchgate.net

| Compound | Source Organism | Target Cells | Assay | IC₅₀ (µM) |

|---|---|---|---|---|

| Robustaditerpene C | Ilyonectria robusta | B Lymphocytes | LPS-induced proliferation | 17.42 ± 1.57 |

| Robustaditerpene E | Ilyonectria robusta | T Lymphocytes | ConA-induced proliferation | 75.22 ± 6.10 |

| Xylarinorditerpene C | Xylaria longipes | T Lymphocytes | ConA-induced proliferation | 1.0 |

| Xylarinorditerpene D | Xylaria longipes | T Lymphocytes | ConA-induced proliferation | 2.8 |

| Xylarinorditerpene E | Xylaria longipes | T Lymphocytes | ConA-induced proliferation | 27.2 |

These findings enrich the structural diversity of isopimarane scaffolds with potential immunosuppressive activity and provide a basis for developing new immunomodulatory agents. frontiersin.org Although this compound has not been specifically tested, the consistent activity across numerous analogues suggests the core tricyclic system is fundamental to this biological effect.

Structure-Activity Relationship (SAR) Studies for Isopimarane Scaffolds

Structure-activity relationship (SAR) studies help to elucidate which parts of a molecule are essential for its biological effects, guiding the synthesis of more potent and selective analogues. For the isopimarane scaffold, SAR studies have provided valuable insights into its anti-inflammatory, immunosuppressive, and cytotoxic activities.

Key Structural Features for Activity:

C-Ring and Vinyl Group: The substitution pattern on the C-ring and the presence of the C-13 vinyl group are critical. In studies on anti-rheumatoid arthritis activity, isopimarane-type diterpenoids were active, whereas migrated pimarane-type analogues (where the vinyl group position is shifted) were inactive. nih.gov This indicates the geometry and electronic properties of the C-15/C-16 double bond are crucial for this activity.

Oxygenation at C-3 and C-2: A free hydroxyl group at position C-3 has been shown to be significant for enhancing the anticancer and anti-inflammatory activities of certain diterpenes. mdpi.comresearchgate.net Conversely, modifications at C-2 can also have a profound impact. For example, in a series of compounds derived from Orthosiphon aristatus, modification of a 2-OH group led to a derivative with the most potent anti-inflammatory activity in the studied set. nih.govtandfonline.com

Oxygenation at C-7 and C-11: For anti-inflammatory activity, ester groups at C-7 (e.g., OAc) and C-11 (e.g., OBz) appear important for maintaining the activity of certain isopimarane diterpenoids. nih.gov

Carbonyl Group at C-14: In a series of anti-inflammatory isopimarane diterpenes (pleosmaranes), the presence of a carbonyl group at C-14 appeared to contribute to the inhibitory activity against nitric oxide (NO) production. acs.org

Modifications at C-4 (C-18/C-19): As seen in the prolyl endopeptidase inhibitor isopimara-7,15-dien-19-oic acid, oxidation of the C-19 methyl group to a carboxylic acid confers potent activity. tandfonline.com The higher potency of the acid compared to its methyl ester suggests that a hydrogen-bond-donating group at this position is favorable for enzyme inhibition. tandfonline.com

These SAR findings demonstrate that the biological activities of the isopimarane scaffold can be finely tuned by modifying the oxidation state and substitution patterns at various positions on the tricyclic core and its side chains.

Heterologous Production and Metabolic Engineering Strategies for Syn Isopimara 7,15 Diene

Engineering Microbial Hosts for Enhanced Production

The selection and engineering of microbial chassis are critical for the efficient production of syn-isopimara-7,15-diene. Key considerations include the host's inherent metabolic pathways for precursor supply and its tolerance to the target compound and any metabolic intermediates.

Saccharomyces cerevisiae is a widely used eukaryotic host for the production of terpenoids due to its GRAS (Generally Recognized As Safe) status, robustness in industrial fermentations, and well-characterized genetics. researchgate.net The production of diterpenes like the precursor to this compound in yeast has been a focus of metabolic engineering efforts. researchgate.netnih.govresearchgate.netnih.govnih.gov

Engineering strategies in yeast often focus on enhancing the native mevalonate (B85504) (MVA) pathway to increase the supply of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov This involves the overexpression of key enzymes in the MVA pathway. For instance, in the production of levopimaradiene (B1200008), a related diterpene, overexpression of a series of genes in the MVA pathway led to a significant increase in product yield. nih.gov

Challenges in using yeast for diterpene production include the efficient synthesis of the C20 precursor GGPP. Yeast farnesyl diphosphate (B83284) synthase, Erg20p, primarily produces the C15 precursor farnesyl pyrophosphate (FPP). Engineering Erg20p to favor GGPP production has been identified as a crucial step to improve diterpene yields. researchgate.net

Table 1: Examples of Diterpene Production in Engineered S. cerevisiae

| Diterpene Product | Engineering Strategy | Resulting Titer | Reference |

| Levopimaradiene | Overexpression of MVA pathway genes, modification of levopimaradiene synthase (LPS) | 49.21 mg/L | nih.gov |

| Levopimaradiene | Overexpression of MVA pathway genes, fusion of Bts1p-Erg20p(F96C), use of scaffold protein | 215.50 mg/L | nih.gov |

| Carnosic Acid | Integration of miltiradiene (B1257523) synthesis genes, co-expression of P450s and CPR, engineering of ER and cofactor supply | 75.18 mg/L in fed-batch fermentation | nih.gov |

This table is interactive. Click on the headers to sort the data.

Escherichia coli is another popular host for heterologous production due to its rapid growth, well-understood genetics, and the availability of a vast array of genetic tools. nih.govnih.govresearchgate.net E. coli utilizes the methylerythritol 4-phosphate (MEP) pathway for the synthesis of isoprenoid precursors. nih.govnih.govresearchgate.net

To enhance diterpene production in E. coli, two main strategies are employed: enhancing the endogenous MEP pathway or introducing a heterologous MVA pathway. nih.govnih.govresearchgate.net Enhancement of the MEP pathway can involve the overexpression of key genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase), and idi (isopentenyl diphosphate isomerase). nih.govnih.govresearchgate.net Introducing the MVA pathway from organisms like Saccharomyces cerevisiae has been shown to significantly increase the precursor supply for terpenoid synthesis, leading to higher product yields. nih.govnih.govresearchgate.netmdpi.com

A modular metabolic engineering system in E. coli has been developed for the production of labdane-related diterpenes. nih.govnih.govresearchgate.net While initial yields were low, incorporating a heterologous MVA pathway resulted in a greater than 1,000-fold improvement in diterpene production, reaching levels of 10 to over 100 mg/L. nih.govnih.govresearchgate.net

Optimization of Biosynthetic Pathways in Engineered Systems

Beyond engineering the host, optimizing the heterologously expressed biosynthetic pathway for this compound is crucial for maximizing production.

The biosynthesis of this compound from the universal precursor GGPP involves two key enzymes: a class II diterpene synthase, syn-copalyl diphosphate synthase (CPS), and a class I diterpene synthase, this compound synthase (KS). In rice, the genes encoding these enzymes, OsCPSsyn and OsDTS2 (also referred to as OsKS4), have been identified. nih.govnih.gov

Overexpression of these genes in a suitable microbial host is the primary step for heterologous production. The regulation of transcription of OsDTS2 appears to be a key control point in the natural production of momilactones in rice. nih.govnih.gov This suggests that the expression level of the this compound synthase is a critical factor to optimize in engineered systems.

A major bottleneck in the production of terpenoids in microbial hosts is often the limited availability of precursors, namely isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.govresearchgate.net Enhancing the metabolic flux towards these precursors is a key strategy for improving yields.

In E. coli, this can be achieved by engineering the MEP pathway or by introducing the MVA pathway. nih.govnih.govresearchgate.net In yeast, efforts are focused on optimizing the MVA pathway. Strategies to enhance pathway flux include:

Overexpression of rate-limiting enzymes : Identifying and overexpressing enzymes that catalyze slow steps in the precursor pathway can alleviate bottlenecks. nih.gov

Protein scaffolding : Synthetic protein scaffolds can be used to co-localize enzymes in a metabolic pathway, which can increase local substrate concentrations and improve catalytic efficiency. berkeley.edu

Synthetic Biology Approaches for Novel Isopimarane (B1252804) Derivatives

Synthetic biology offers powerful tools to go beyond the production of naturally occurring molecules and to create novel derivatives. researchgate.netnih.govhznu.edu.cnmdpi.comalliedacademies.org By combining and engineering enzymes from different organisms, it is possible to generate new chemical diversity.

The modular nature of diterpene biosynthesis, with separate class I and class II diterpene synthases, is particularly amenable to a combinatorial approach. By pairing different class I and class II synthases, a wide range of diterpene skeletons can be produced. One study demonstrated the creation of 51 functional combinations of class I and II diterpene synthases, 41 of which were "new-to-nature," leading to the stereoselective biosynthesis of over 50 diterpene skeletons. ebi.ac.uk This highlights the potential for generating novel isopimarane derivatives by exploring different combinations of terpene synthases.

Furthermore, protein engineering of the this compound synthase or other related terpene synthases could be used to alter their product specificity, leading to the synthesis of novel isopimarane structures.

Directed Evolution of this compound Synthase

Directed evolution is a powerful protein engineering technique used to tailor enzyme properties for specific applications. researchgate.net This methodology involves generating a library of enzyme variants through mutagenesis, followed by screening for desired functionalities. For terpene synthases, this can lead to enhanced catalytic activity, improved stability, or altered product specificity. researchgate.netnih.gov

A notable example of modifying the product outcome of a diterpene synthase through minimal genetic changes was demonstrated with OsKSL4, a syn-pimara-7,15-diene synthase from rice (Oryza sativa) involved in momilactone biosynthesis. acs.org By applying site-directed mutagenesis, a key strategy in rational protein design, researchers were able to dramatically shift the product profile of the enzyme.

In a specific study, a single amino acid substitution was sufficient to convert the synthase's primary product. The wild-type enzyme primarily produces the tricyclic compound syn-pimara-7,15-diene. However, by replacing a single threonine residue with isoleucine (T696I), the catalytic activity was redirected to produce a rearranged tetracyclic diterpene, aphidicol-15-ene, as the major product. acs.org This highlights how subtle changes in the active site can profoundly influence the complex carbocation cascade of the cyclization reaction, leading to completely different molecular scaffolds. acs.orgnih.gov Such findings underscore the potential of protein engineering to generate novel and structurally complex diterpenoids. acs.org

Table 1: Impact of T696I Mutation on OsKSL4 Product Specificity acs.org

| Enzyme Variant | Primary Product | Product Structure |

| Wild-Type OsKSL4 | syn-Pimara-7,15-diene | Tricyclic |

| T696I Mutant OsKSL4 | Aphidicol-15-ene | Tetracyclic |

Combinatorial Biosynthesis for Diversification

Combinatorial biosynthesis leverages the modularity of biosynthetic pathways to generate novel natural products. This strategy involves combining enzymes from different pathways or organisms to create "unnatural" combinations that can lead to a diverse array of chemical structures. nih.govnih.govacs.org The promiscuity of some terpene synthases, particularly their ability to accept non-native substrates, is a key enabling feature of this approach. nih.govresearchgate.net

Research has shown that diterpene synthases (DTSs) can exhibit significant substrate promiscuity, making them excellent candidates for combinatorial biosynthesis. nih.govresearchgate.net For instance, studies have demonstrated that both bacterial and plant-derived DTSs can react with a variety of diterpene precursors, leading to a range of labdane-related diterpenes (LRDs). nih.gov Interestingly, bacterial DTSs have been found to show greater substrate promiscuity compared to their plant counterparts, which may be a result of different evolutionary pressures. nih.gov

In practice, a combinatorial approach could involve co-expressing a this compound synthase with a variety of class II diterpene cyclases (DTCs) that produce different bicyclic diphosphate precursors. This mix-and-match strategy can yield a library of novel diterpene scaffolds. researchgate.net Further diversification can be achieved by introducing downstream modifying enzymes, such as cytochrome P450 monooxygenases, which can add hydroxyl groups or perform other oxidative modifications, thereby increasing the chemical complexity of the resulting compounds. nih.govnih.govnih.gov This approach has been successfully used to generate novel sesquiterpenoids and is applicable to diterpenoid biosynthesis. nih.govacs.org

The power of this technique lies in its potential to rapidly generate a multitude of new-to-nature compounds from a limited set of enzymes, providing access to novel chemical diversity for various applications. researchgate.net

Table 2: Key Enzymes in Combinatorial Diterpenoid Biosynthesis

| Enzyme Class | Function | Role in Diversification |

| Class II Diterpene Cyclases (DTCs) | Catalyze the initial bicyclization of geranylgeranyl diphosphate (GGPP). | Provide a variety of bicyclic diphosphate precursors for the Class I synthase. |

| Class I Diterpene Synthases (DTSs) (e.g., this compound synthase) | Catalyze the second cyclization/rearrangement to form the final diterpene scaffold. | Can accept various precursors from different DTCs, leading to diverse scaffolds. |

| Cytochrome P450 Monooxygenases (P450s) | Introduce oxidative modifications (e.g., hydroxylation) to the diterpene backbone. | Add functional groups to the scaffolds, further increasing chemical diversity. |

Ecological Roles and Natural Distribution of Syn Isopimara 7,15 Diene

Occurrence in Plant Species and Biological Significance

Syn-isopimara-7,15-diene is produced via the cyclization of geranylgeranyl diphosphate (B83284) (GGDP), a universal precursor for diterpenoids. This reaction is catalyzed by a specific class of enzymes known as syn-pimara-7,15-diene synthases. The presence of this compound has been confirmed in several evolutionarily distinct plant species, where it acts as the committed precursor to defensive and allelopathic chemicals. nih.govresearchgate.nettandfonline.com

The primary biological significance of this compound lies in its role as the precursor to the momilactone family of diterpenoids. nih.govnih.gov Momilactones were first identified as growth inhibitors in rice husks and are now recognized as potent phytoalexins and allelochemicals. nih.gov The biosynthesis of this compound is, therefore, a critical and regulated step in the chemical defense strategy of these plants. nih.govnih.gov

| Plant Species | Compound/Derivative | Location in Plant | Reference |

| Oryza sativa (Rice) | This compound | Leaves, Roots | nih.gov |

| Hypnum plumaeforme (Moss) | This compound | Gametophores | nih.govresearchgate.net |

| Leersia perrieri (Wild Rice) | Momilactones | Not specified | tandfonline.com |

The direct role of this compound in mediating interactions with herbivores is not extensively documented. However, the downstream products, momilactones, have been studied in the context of insect attacks. In rice (Oryza sativa), infestation by the white-backed planthopper (Sogatella furcifera) and continuous feeding by the loreyi leafworm (Mythimna loreyi) lead to the accumulation of momilactone A and B as a defense response. mdpi.comtandfonline.com This induction is part of the plant's broader chemical defense strategy against herbivory. mdpi.comnih.gov The response can be specific to the type of insect, as some herbivores elicit a stronger momilactone accumulation than others. mdpi.com Furthermore, microbes present in the honeydew of the brown planthopper can trigger the production of momilactones in rice, indicating a complex interplay between the plant, the herbivore, and its associated microorganisms. tandfonline.com

The most well-characterized ecological function of this compound is its contribution to plant defense against microbial pathogens. It is the direct precursor to momilactones A and B, which are potent phytoalexins. nih.govnih.gov Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection.

In rice, the genes responsible for the synthesis of this compound and subsequent conversion to momilactones are located in a biosynthetic gene cluster on chromosome 4. nih.gov The expression of these genes is coordinately induced upon attack by pathogens, such as the rice blast fungus (Magnaporthe oryzae), or upon treatment with defense elicitors like chitosan (B1678972) and heavy metals. nih.govnih.gov This rapid accumulation of momilactones helps to inhibit the growth of the invading pathogen. tandfonline.com A similar defensive role has been identified in the moss Hypnum plumaeforme, which also produces momilactones via this compound in response to pathogen infection and other stressors. nih.govresearchgate.net This indicates a conserved defense strategy that has evolved independently in these distant plant lineages. nih.gov

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. The momilactones derived from this compound are powerful allelochemicals.

Rice plants secrete momilactones, particularly momilactone B, from their roots into the rhizosphere (the soil region immediately surrounding the roots). tandfonline.comnih.gov This secretion occurs throughout the life cycle of the plant. nih.gov The released momilactone B can inhibit the root and shoot growth of neighboring plants, including common weeds like barnyard grass (Echinochloa crus-galli). This provides the rice plant with a competitive advantage for resources such as water, nutrients, and light. The moss Hypnum plumaeforme also secretes momilactones, which likely serve a similar allelopathic function, suppressing the growth of competing flora in its vicinity. tandfonline.com

| Biological Role | Active Derivative | Mechanism of Action | Target Organisms |

| Phytoalexin Activity | Momilactone A, Momilactone B | Antimicrobial; inhibits fungal growth | Magnaporthe oryzae (Rice blast fungus) |

| Allelopathy | Momilactone B | Phytotoxic; inhibits germination and seedling growth | Competing plants (e.g., Echinochloa crus-galli) |

| Anti-herbivore Defense | Momilactone A, Momilactone B | Induced accumulation upon insect feeding | Sucking and chewing insects (e.g., planthoppers, leafworms) |

Identification in Microbial Sources and Ecological Context

The natural occurrence of this compound itself in microbes has not been definitively established through direct isolation. However, the enzymes capable of its synthesis, known as syn-pimaradiene (B1259439) synthases, have been identified in fungi and bacteria, suggesting a latent capability for its production in the microbial kingdom. nih.gov For instance, ent-kaurene (B36324) biosynthesis, a related diterpenoid pathway, is known to occur in fungi and bacteria. nih.gov

While the direct compound is elusive, related isopimarane (B1252804) diterpenoids are known to be produced by fungi, including marine-derived species. The production of these compounds can sometimes be induced by interactions with other microorganisms, such as bacteria. This points to a potential ecological context where microbial synthesis of pimarane-type molecules, possibly including this compound, could be triggered by inter-species signaling in complex microbial communities. Engineered microbes, such as E. coli and yeast, have been successfully modified to express plant-derived syn-pimara-7,15-diene synthase genes for the biotechnological production of the compound.

Environmental Distribution and Fate in Ecosystems

The environmental distribution of this compound is intrinsically linked to the release of its more stable derivatives, the momilactones, from living and decaying plant matter. The primary route of entry into the ecosystem is through root exudation from plants like rice, which actively secrete momilactone B into the soil. nih.gov This creates a zone of allelochemical influence in the rhizosphere.

A secondary pathway for its environmental release is through the decomposition of plant residues. For example, momilactones have been detected in soil during the decomposition of rice straw. The persistence and ultimate fate of these compounds in the soil are not yet well understood. Limited studies suggest that momilactones may be degraded by soil microorganisms, but the specific pathways, degradation rates, and influencing environmental factors (e.g., soil type, moisture, microbial community composition) remain areas for further investigation. The transient nature of these compounds is likely, as their continuous production by the plant is necessary to maintain their defensive and allelopathic effects.

Advanced Analytical and Isolation Methodologies for Syn Isopimara 7,15 Diene

Extraction and Purification Techniques from Biological Matrices

The initial step in analyzing syn-isopimara-7,15-diene from natural sources, such as plants or microbial cultures, involves its efficient extraction and subsequent purification to remove interfering compounds.

The choice of extraction method depends on the biological source and the physicochemical properties of the compound. Common techniques include solvent extraction using organic solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297). sci-hub.seresearchgate.net For instance, an ethanolic extract of Fritillaria imperialis bulbs was subjected to fractionation using solvent-solvent extraction to isolate an isopimaradiene derivative. researchgate.net In studies involving engineered yeast (Saccharomyces cerevisiae) cultures, extraction with ethyl acetate has been successfully employed. sci-hub.se

More advanced extraction technologies have also been applied to diterpenes. Ultrasound-assisted extraction utilizes sound waves to facilitate the diffusion of compounds from plant material into a solvent. google.com Supercritical fluid extraction (SFE) with carbon dioxide (CO2), often supplemented with a modifier like ethanol, offers a selective and environmentally benign method for extracting diterpenes. researchgate.net

Following extraction, purification is typically achieved through a combination of chromatographic techniques. Column chromatography using silica (B1680970) gel is a widely used primary purification step, eluting with solvent systems such as hexane/ethyl acetate or acetone/petroleum ether. researchgate.nettandfonline.com For more complex mixtures, other stationary phases like reversed-phase (RP-18) silica gel or size-exclusion materials like Sephadex LH-20 are utilized. semanticscholar.org

Chromatography is the cornerstone for both the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative format (prep-HPLC), is a powerful tool for isolating highly pure diterpenes from pre-purified fractions. nih.gov A common setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient of acidified water and an organic solvent like methanol. nih.gov Analytical HPLC is used to monitor the purity of fractions collected during the purification process. nih.gov

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. This technique is primarily used in conjunction with mass spectrometry (GC-MS) for identification and quantification. The retention time (RT) on a specific column under defined temperature programs is a key identifying characteristic. For example, in the analysis of products from the terpene synthase OsDTS2, syn-pimara-7,15-diene was identified with a retention time of 12.74 minutes. nih.govresearchgate.net Retention indices (RI), such as the Kovats retention index, are used to standardize retention times across different systems. nist.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of purification and to determine the appropriate solvent systems for column chromatography. researchgate.net Both normal-phase (silica gel) and reversed-phase TLC plates can be employed for the separation of diterpenes. sci-hub.setandfonline.com

Table 1: Example Chromatographic Data for Isopimarane (B1252804) Dienes

| Compound | Method | Column/Phase | Retention Time (min) | Kovats Retention Index (I) | Source |

|---|---|---|---|---|---|

| syn-pimara-7,15-diene | GC-MS | - | 12.74 | - | nih.govresearchgate.net |

| Isopimara-9(11),15-diene | GC | HP-5MS | - | 1898 | nist.gov |

| Isopimara-9(11),15-diene | GC | DB-5 | - | 1906 | nist.gov |

| Isopimara-9(11),15-diene | GC | HP-Innowax | - | 2175 | nist.gov |

To enhance the selectivity and efficiency of the extraction and purification process, advanced sample preparation strategies are often employed.

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and fractionation prior to chromatographic analysis. It involves passing the crude extract through a cartridge containing a solid adsorbent that selectively retains either the target compounds or the impurities. A non-aqueous hydrophilic interaction liquid chromatography (HILIC)-SPE method has been effectively used to pre-separate a crude diterpene-rich sample into simpler fractions before final purification by prep-HPLC. nih.gov

Saponification: For diterpenes that exist as esters in the biological matrix, a saponification step (alkaline hydrolysis) may be necessary to release the free diterpene alcohol or acid. This is a common strategy in the analysis of diterpenes from sources like coffee oil. phcogres.com

Supercritical Fluid Extraction (SFE): As mentioned, SFE using supercritical CO2 is an advanced technique that allows for the selective extraction of diterpenes by carefully controlling pressure and temperature. The addition of ethanol as a co-solvent can significantly enhance the extraction efficiency and selectivity for diterpenes. researchgate.net

Quantitative Analysis and Detection Methodologies

Accurate quantification of this compound is essential for studying its biosynthesis and biological function. Mass spectrometry-based methods are the primary tools for this purpose due to their high sensitivity and specificity.

GC-MS is the most frequently cited method for the identification and analysis of this compound. nih.govresearchgate.netnih.gov For quantification, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. In this mode, the instrument is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the target analyte, which significantly increases sensitivity and reduces chemical noise.

The quantification of this compound relies on monitoring its characteristic ions. The molecular ion ([M]+) at m/z 272 is the most prominent and is typically used for quantification. nih.govresearchgate.net By creating an extracted ion chromatogram (EIC) for m/z 272, the peak corresponding to this compound can be integrated, and its abundance can be calculated relative to an internal standard. nih.govresearchgate.net The identity of the peak is confirmed by comparing its full mass spectrum with that of an authentic standard or a library spectrum. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for syn-isopimara-7,15-diene Identification via GC-MS

| Property | Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C20H32 | - | nih.gov |

| Molecular Weight | 272.5 g/mol | - | nih.gov |

| Monoisotopic Mass | 272.2504 Da | - | nih.gov |

| Key Ion for Quantification | m/z 272 | Molecular Ion ([M]+) | nih.govresearchgate.net |

While GC-MS is highly effective, LC-MS provides a complementary approach, particularly for analyzing less volatile or thermally unstable isopimarane derivatives that may be present alongside this compound in a biological extract. Targeted analysis using LC-MS is often performed on a triple quadrupole (QqQ) mass spectrometer. icdst.org

This approach utilizes the multiple reaction monitoring (MRM) technique. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+ for this compound) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then one or more specific product ions are monitored in the third quadrupole. sigmaaldrich.com The combination of precursor ion, product ion, and chromatographic retention time provides extremely high specificity and sensitivity for targeted quantification. This is particularly valuable in complex metabolomic studies where dozens to hundreds of specific metabolites are quantified simultaneously. icdst.org

Chemoinformatic and Metabolomic Approaches for Isopimarane Profiling

Modern analytical strategies increasingly integrate high-throughput data generation with computational tools to gain a broader understanding of isopimarane metabolism.

Chemoinformatic Approaches: Chemoinformatics involves the use of computational methods to analyze chemical data. nih.gov In the context of isopimarane research, these approaches can be used to build and analyze databases of known isopimarane-type diterpenes. nih.govnih.gov By comparing structural features, physicochemical properties, and predicted activities across a library of related compounds, researchers can identify structure-activity relationships, predict the properties of novel isopimaranes, and visualize the chemical space occupied by this class of molecules. nih.gov

Metabolomic Approaches: Metabolomics aims to comprehensively analyze all metabolites within a biological sample. icdst.org By applying untargeted or targeted GC-MS and LC-MS methods, researchers can generate a profile of all detectable isopimarane diterpenes, including this compound and its downstream products. nih.govicdst.org This profiling allows for a systems-level view of the isopimarane biosynthetic network. For example, studies in rice have shown that the expression of the this compound synthase gene (OsDTS2) and the subsequent accumulation of related phytoalexins are induced by stimuli like UV irradiation or treatment with methyl jasmonate. nih.gov A metabolomic approach would quantify the changes in the entire isopimarane profile in response to such stimuli, providing insights into the regulation and dynamics of the metabolic pathway.

Future Research Directions and Applications of Syn Isopimara 7,15 Diene

Untapped Biosynthetic Potential and Enzymatic Diversity

The biosynthesis of syn-isopimara-7,15-diene is a critical step that dictates the production of defensive compounds in plants like rice (Oryza sativa). nih.gov The discovery of syn-pimara-7,15-diene synthase (OsDTS2) in rice was a landmark, as it was the first identified terpene synthase with specific stereoselectivity for syn-copalyl diphosphate (B83284) (syn-CPP). nih.gov This enzyme converts syn-CPP into this compound, the committed step in momilactone biosynthesis. nih.gov

Future research will likely focus on discovering novel terpene synthases from a broader range of organisms. Genome mining and functional genomics approaches, which were instrumental in identifying OsDTS2, can be applied to other plant species and microorganisms to uncover enzymes with unique specificities and catalytic mechanisms. nih.govfrontiersin.org The comparison between OsDTS2 and the closely related ent-copalyl diphosphate-specific synthase, OsDTC1, provides a model system for investigating the enzymatic determinants of substrate stereoselectivity. nih.govnih.gov Understanding these determinants is crucial for enzyme engineering efforts aimed at producing novel diterpenoid structures.

A particularly interesting area of future study is the phenomenon of functional clustering of biosynthetic genes. In rice, the genes for the class II terpene synthase that produces syn-CPP and the class I synthase (OsDTS2) that utilizes it are physically linked on chromosome 4. nih.govnih.gov This co-localization suggests an evolutionary coupling to ensure efficient pathway flux. nih.gov Exploring plant genomes for similar gene clusters could accelerate the discovery of complete biosynthetic pathways for other valuable terpenoids. nih.govnih.gov

| Enzyme | Gene Name | Substrate Specificity | Product | End-Product Class | Genomic Location |

|---|---|---|---|---|---|

| syn-Pimara-7,15-diene Synthase | OsDTS2 | syn-Copalyl Diphosphate (syn-CPP) | syn-Isopimara-7,15-diene | Momilactones (Phytoalexin/Allelochemical) | Chromosome 4 |

| ent-Cassa-12,15-diene Synthase | OsDTC1 | ent-Copalyl Diphosphate (ent-CPP) | ent-Cassa-12,15-diene | Oryzalexins (Phytoalexin) | - |

Novel Biological Target Identification and Validation

While this compound is primarily recognized as a biosynthetic intermediate, the potent biological activities of its downstream products, the momilactones, suggest that the pathway itself is a valuable target for modulation. Momilactones A and B exhibit significant allelopathic activity, inhibiting the growth of competing weeds, and also function as phytoalexins, defending the plant against fungal pathogens. nih.govnih.govfrontiersin.org Momilactone B, for instance, inhibits the growth of common rice field weeds like Echinochloa crus-galli at micromolar concentrations. nih.gov

Future research should aim to:

Directly assess the bioactivity of this compound: Although it is a hydrocarbon precursor, it may possess subtle, currently unknown biological activities that could be explored.

Identify the molecular targets of momilactones: Understanding the specific proteins or cellular pathways that momilactones interact with in weeds and pathogens is crucial. nih.gov This knowledge could lead to the development of novel, bio-based herbicides or fungicides.

Explore the therapeutic potential of related compounds: Isopimarane (B1252804) diterpenoids, the structural class to which this compound belongs, have shown a range of pharmacological activities. For example, isopimara-7,15-dien-19-oic acid has been identified as an inhibitor of prolyl endopeptidase, while other isopimara-8(14),15-diene diterpenoids exhibit anti-inflammatory effects by inhibiting NF-κB pathways. researchgate.netnih.gov These findings warrant investigation into whether this compound or its derivatives could be modified to target similar pathways relevant to human diseases.

Integration with Systems Biology and Omics Technologies

The discovery and elucidation of the this compound pathway are intrinsically linked to systems biology and omics technologies. The identification of the OsDTS2 gene was achieved through a functional genomics approach, where researchers correlated gene expression data (transcriptomics) with the production of diterpenoids (metabolomics) in rice leaves stimulated by UV light. nih.govnih.gov

This integration will become even more critical in future research. mdpi.comfrontiersin.org Multi-omics approaches can provide a holistic view of the metabolic network, enabling researchers to:

Identify regulatory bottlenecks: By combining transcriptomic, proteomic, and metabolomic data, scientists can pinpoint rate-limiting steps in the biosynthesis of this compound and its derivatives. mdpi.comresearchgate.net

Uncover regulatory networks: Omics data can help identify transcription factors and signaling pathways that control the expression of the momilactone biosynthetic gene cluster in response to environmental stressors. nih.gov

Guide metabolic engineering: In efforts to produce this compound in heterologous hosts, systems biology models can predict the effects of genetic modifications, helping to optimize metabolic flux and minimize the accumulation of toxic intermediates. mdpi.compnnl.gov For example, an integrated analysis of transcriptomics and metabolomics in sweet potato has revealed how terpenoid-driven metabolic regulation contributes to disease resistance. researchgate.netsciety.org

Sustainable Production and Biorefinery Concepts